2-Butyl-5-nitro-1,3-benzoxazole
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Overview
Description
2-Butyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C11H12N2O3. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by a benzene ring fused with an oxazole ring, with a butyl group at the second position and a nitro group at the fifth position.
Mechanism of Action
Target of Action
2-Butyl-5-nitro-1,3-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Biochemical Pathways
Benzoxazole derivatives are known to target various enzymes or proteins such as dna topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation .
Pharmacokinetics
The compound’s molecular weight is 22023 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others .
Action Environment
It is known that benzoxazole derivatives offer excellent resistance to heat , which may influence their stability and efficacy
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects . These activities suggest that 2-Butyl-5-nitro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities, suggesting that they may influence cell function
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with butyraldehyde in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the fifth position .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Various aldehydes or ketones, acid or base catalysts.
Major Products Formed
Reduction: 2-Butyl-5-amino-1,3-benzoxazole.
Substitution: 2-Butyl-5-substituted-1,3-benzoxazole derivatives.
Cyclization: Polycyclic benzoxazole derivatives.
Scientific Research Applications
2-Butyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-chloro-1,3-benzoxazole: Similar structure but with a chloro group instead of a nitro group.
2-Butyl-5-amino-1,3-benzoxazole: Formed by the reduction of the nitro group to an amino group.
2-Butyl-5-methyl-1,3-benzoxazole: Contains a methyl group instead of a nitro group.
Uniqueness
2-Butyl-5-nitro-1,3-benzoxazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s potential antimicrobial and anticancer properties, distinguishing it from other benzoxazole derivatives .
Properties
IUPAC Name |
2-butyl-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDPKRMYTYRFBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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